Methyl (acetyloxy)(bromo)acetate
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Overview
Description
Methyl (acetyloxy)(bromo)acetate, also known as methyl bromoacetate, is an organic compound with the molecular formula C5H7BrO4. It is a colorless to straw-colored liquid with a sharp, penetrating odor. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (acetyloxy)(bromo)acetate can be synthesized through the esterification of bromoacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, this compound is produced by the reaction of bromoacetic acid with methanol in large-scale reactors. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Methyl (acetyloxy)(bromo)acetate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield bromoacetic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium alkoxides, primary and secondary amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile, products can include various substituted acetic acid derivatives.
Hydrolysis: The major products are bromoacetic acid and methanol.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
Methyl (acetyloxy)(bromo)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl (acetyloxy)(bromo)acetate involves its reactivity as an alkylating agent. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity allows it to modify various molecular targets, including nucleic acids, proteins, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl bromoacetate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl chloroacetate: Similar but with a chlorine atom instead of a bromine atom.
Methyl iodoacetate: Similar but with an iodine atom instead of a bromine atom.
Uniqueness
Methyl (acetyloxy)(bromo)acetate is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom. This makes it particularly useful in certain synthetic applications where other halogenated esters may not be as effective .
Properties
CAS No. |
137888-50-7 |
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Molecular Formula |
C5H7BrO4 |
Molecular Weight |
211.01 g/mol |
IUPAC Name |
methyl 2-acetyloxy-2-bromoacetate |
InChI |
InChI=1S/C5H7BrO4/c1-3(7)10-4(6)5(8)9-2/h4H,1-2H3 |
InChI Key |
VQQRFEGNSGSXHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C(=O)OC)Br |
Origin of Product |
United States |
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